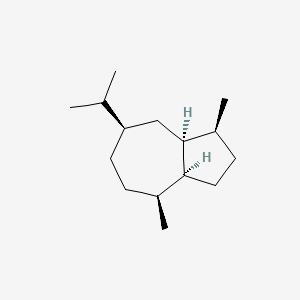

Guaiane

Description

Properties

Molecular Formula |

C15H28 |

|---|---|

Molecular Weight |

208.38 g/mol |

IUPAC Name |

(1S,3aS,4S,7R,8aS)-1,4-dimethyl-7-propan-2-yl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulene |

InChI |

InChI=1S/C15H28/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h10-15H,5-9H2,1-4H3/t11-,12-,13+,14-,15-/m0/s1 |

InChI Key |

QAQCPAHQVOKALN-RMEBNNNOSA-N |

SMILES |

CC1CCC(CC2C1CCC2C)C(C)C |

Isomeric SMILES |

C[C@H]1CC[C@H](C[C@@H]2[C@H]1CC[C@@H]2C)C(C)C |

Canonical SMILES |

CC1CCC(CC2C1CCC2C)C(C)C |

Synonyms |

guaiane |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Guaiane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of guaiane sesquiterpenoids, a diverse class of bicyclic sesquiterpenes with a characteristic 5/7 fused ring system. Renowned for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, these compounds are of significant interest to the pharmaceutical and nutraceutical industries. This document details their primary natural origins, presents quantitative data on their occurrence, outlines experimental protocols for their isolation, and illustrates their biosynthetic pathway.

Principal Natural Sources

This compound sesquiterpenoids are widely distributed in the plant kingdom, and are also found in fungi and marine organisms.

1.1. Plants:

The primary plant sources of this compound sesquiterpenoids belong to several families, with the Asteraceae (Compositae) family being the most prolific producer.

-

Asteraceae (Compositae) Family: This family is a rich source of guaianolides, a subclass of this compound sesquiterpenoids containing a lactone ring. Genera such as Artemisia, Saussurea, and Inula are well-known for producing these compounds. For instance, various species of Artemisia are known to contain a variety of this compound-type sesquiterpenoids.

-

Lamiaceae (Labiatae) Family: Species within the Teucrium genus have been shown to contain this compound sesquiterpenes.

-

Thymelaeaceae Family: The genus Daphne is a notable source of diverse this compound-type sesquiterpenoids.

-

Zingiberaceae Family: Plants in the Curcuma genus, such as Curcuma wenyujin, are known to produce this compound-type sesquiterpenes.

-

Annonaceae Family: The genus Xylopia, for example Xylopia vielana, has been identified as a source of this compound sesquiterpenoid dimers.

-

Apiaceae (Umbelliferae) Family: The genus Ferula is recognized for producing a variety of sesquiterpenes, including those of the this compound type.[1]

1.2. Fungi:

Endophytic fungi, which reside within plant tissues, are a significant and increasingly explored source of novel this compound sesquiterpenoids.

-

Xylaria species: Several species of the endophytic fungus Xylaria have been found to produce a variety of this compound sesquiterpenoids. These fungi can be isolated from various host plants.

-

Biscogniauxia species: Fungi from this genus are also known producers of this compound-type sesquiterpenoids.

1.3. Marine Organisms:

A diverse array of marine life produces this compound sesquiterpenoids, often with unique structural modifications.

-

Gorgonians: These soft corals are a known source of this compound sesquiterpenes.

-

Soft Corals: Various other soft corals also synthesize these compounds.

-

Sponges: Marine sponges have been identified as producers of this compound sesquiterpenoids.

-

Seaweeds: Certain species of seaweed have been found to contain this compound sesquiterpenes.

Quantitative Data of this compound Sesquiterpenoids

The concentration of this compound sesquiterpenoids can vary significantly depending on the species, geographical location, time of harvest, and the specific plant part or organism analyzed. The following tables summarize quantitative data from various studies, primarily obtained through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of essential oils and extracts.

| Plant Species | Family | Plant Part | This compound Sesquiterpenoid | Concentration (% of Essential Oil/Extract) | Reference |

| Pogostemon cablin | Lamiaceae | Leaves | α-guaiene | 3.0 - 18.1 | |

| Pogostemon cablin | Lamiaceae | Leaves | α-bulnesene | > 3.0 | |

| Curcuma wenyujin | Zingiberaceae | Rhizome | Wenyujinolide A & B | Not specified | |

| Teucrium persicum | Lamiaceae | Aerial Parts | Guaiasistanol | Not specified | [2] |

| Ferula penninervis | Apiaceae | Roots | Olgin, Laferin, etc. | Not specified | [3][4] |

| Salcedoa mirabaliarum | Asteraceae | Aerial Parts | Dihydroestafiatone | 10.9 mg from 2.53 g extract | [5] |

| Salcedoa mirabaliarum | Asteraceae | Aerial Parts | Zaluzanin C | 2.6 mg from 2.53 g extract | [5] |

| Fungal Species | Host Plant | This compound Sesquiterpenoid | Yield | Reference |

| Xylaria sp. Z184 | Not specified | Xylaguaianols, etc. | Not specified | [6] |

Experimental Protocols

The isolation and purification of this compound sesquiterpenoids involve a series of extraction and chromatographic techniques. The specific protocol can be adapted based on the source material and the target compounds.

3.1. General Extraction Protocols from Plant Material:

3.1.1. Hydrodistillation for Essential Oils:

This method is suitable for the extraction of volatile this compound sesquiterpenoids.

-

Material Preparation: The plant material (e.g., leaves, rhizomes) is air-dried and ground into a coarse powder.

-

Distillation: The powdered material is placed in a distillation flask with water and heated. The steam carries the volatile compounds, which are then condensed and collected in a receiving vessel.

-

Separation: The essential oil, which is immiscible with water, is separated from the aqueous layer.

3.1.2. Solvent Extraction:

This is a common method for extracting a broader range of sesquiterpenoids, including less volatile compounds.

-

Material Preparation: Air-dried and powdered plant material is used.

-

Extraction: The material is macerated or percolated with a suitable organic solvent (e.g., methanol, ethanol, ethyl acetate, or hexane) at room temperature for several days. The process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.3. Supercritical Fluid Extraction (SFE):

This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is an environmentally friendly method that is particularly effective for thermolabile compounds.

-

System Setup: An SFE system consists of a pump for the supercritical fluid, an extraction vessel, a pressure and temperature control system, and a collection vessel.

-

Extraction: The ground plant material is placed in the extraction vessel. Supercritical CO2 is then passed through the material, dissolving the target compounds.

-

Separation: The pressure is reduced in the separator, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate and be collected.

3.2. Isolation and Purification from Fungal Cultures:

-

Fermentation: The endophytic fungus (e.g., Xylaria sp.) is cultured on a suitable medium, such as potato dextrose agar (PDA) for seed culture, followed by solid-state fermentation on a rice medium or liquid fermentation in potato dextrose broth (PDB).[6][7] Incubation is typically carried out at around 28°C for several weeks.[6]

-

Extraction: The fermented culture (including mycelia and medium) is extracted with an organic solvent like ethyl acetate or methanol.[6] The solvent is then evaporated to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to various chromatographic techniques for purification.

3.3. Chromatographic Purification:

Column chromatography and High-Performance Liquid Chromatography (HPLC) are standard methods for isolating individual this compound sesquiterpenoids from crude extracts.

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate mixture) is used to elute the compounds from the column. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Reversed-phase columns (e.g., C18) are frequently used.

-

Mobile Phase: A mixture of solvents like methanol-water or acetonitrile-water is used for elution.

-

Detection: A UV detector is commonly employed for detecting the separated compounds.

-

Biosynthesis of this compound Sesquiterpenoids

The biosynthesis of this compound sesquiterpenoids begins with the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP). The pathway involves a series of enzymatic cyclizations and subsequent oxidative modifications.

Diagram of the Biosynthetic Pathway of Guaianolides:

Caption: Biosynthesis of guaianolides from farnesyl pyrophosphate.

The initial step is the cyclization of FPP to form the germacrane skeleton, specifically germacrene A. This reaction is catalyzed by the enzyme germacrene A synthase. Subsequently, germacrene A undergoes a series of oxidative reactions, often catalyzed by cytochrome P450 monooxygenases such as germacrene A oxidase, to form germacranolide intermediates. These intermediates are then further cyclized and modified by enzymes like costunolide synthase to yield the characteristic 5/7 fused ring structure of guaianolides. The vast structural diversity of this compound sesquiterpenoids arises from various subsequent enzymatic modifications, including hydroxylations, acetylations, and epoxidations.

References

- 1. Sesquiterpenes and Sesquiterpene Derivatives from Ferula: Their Chemical Structures, Biosynthetic Pathways, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellmolbiol.org [cellmolbiol.org]

- 3. mdpi.com [mdpi.com]

- 4. Liquid-Liquid Chromatography Separation of this compound-Type Sesquiterpene Lactones from Ferula penninervis Regel & Schmalh. and Evaluation of Their In Vitro Cytotoxic and Melanin Inhibitory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Effect of Culture Conditions on Metabolite Production of Xylaria sp - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Pathway of Guaiane Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of guaiane biosynthesis in plants, providing a comprehensive overview of the enzymatic machinery, metabolic intermediates, and regulatory aspects. This document is designed to be a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery, offering detailed experimental methodologies and quantitative data to facilitate further investigation and metabolic engineering efforts.

Introduction to this compound Sesquiterpenoids

Guaianes are a significant class of bicyclic sesquiterpenoids characterized by a 5/7 fused ring system. They are widely distributed throughout the plant kingdom and exhibit a remarkable diversity of structures and biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The biosynthesis of these complex natural products originates from the ubiquitous isoprenoid pathway, branching off at the C15 intermediate, farnesyl pyrophosphate (FPP). The cyclization of FPP, catalyzed by specific terpene synthases, marks the committed step towards the formation of the characteristic this compound skeleton. Understanding this biosynthetic pathway is crucial for the potential biotechnological production of high-value guaianes for pharmaceutical and other applications.

The Core Biosynthetic Pathway

The biosynthesis of this compound sesquiterpenes from the central precursor farnesyl pyrophosphate (FPP) is a multi-step enzymatic process. The key transformation involves a complex cyclization cascade catalyzed by a class of enzymes known as sesquiterpene synthases, specifically this compound synthases.

The generally accepted mechanism proceeds through the following key steps:

-

Ionization of FPP: The process initiates with the departure of the pyrophosphate group from FPP, generating a farnesyl carbocation.

-

C1-C10 Cyclization: The carbocation undergoes an initial cyclization between C1 and C10, forming a macrocyclic germacrene-like intermediate, such as a germacradienyl cation.[1][2][3]

-

Second Cyclization (C2-C6): A subsequent intramolecular cyclization occurs between C2 and C6 of the germacrene intermediate. This step is crucial for the formation of the characteristic 5/7 fused ring system of the this compound skeleton, leading to a guaianyl carbocation.[1][2][3]

-

Deprotonation/Hydroxylation: The final step involves the quenching of the carbocation through deprotonation to yield various this compound olefins (e.g., δ-guaiene, α-guaiene) or by the addition of a water molecule to produce hydroxylated this compound derivatives.

This core pathway can be further elaborated by the action of other enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, which introduce additional functional groups and modifications to the basic this compound scaffold, leading to the vast diversity of naturally occurring guaianolides and other derivatives.

Quantitative Data on this compound Biosynthesis

The efficiency and product specificity of this compound biosynthesis are determined by the kinetic properties of the involved enzymes, primarily the sesquiterpene synthases. The following tables summarize key quantitative data from studies on δ-guaiene synthases from cultured cells of Aquilaria species, which are known for producing these compounds.

| Clone Name | Total Products (%) | α-Guaiene (%) | α-Humulene (%) | δ-Guaiene (%) |

| AcC2 | 100 | 18.1 | 0.7 | 81.2 |

| AcC3 | 100 | 44.6 | 1.7 | 53.7 |

| AcC4 | 100 | 20.9 | 0.9 | 78.2 |

| AcL154' | 100 | 20.8 | 0.7 | 78.5 |

| M42 | 100 | 34.1 | 1.3 | 64.6 |

Table 1: Product Distribution of δ-Guaiene Synthase Clones from Aquilaria crassna. Data represents the relative percentage of each major sesquiterpene product from the enzymatic reaction with FPP.

| Clone Name | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹·µM⁻¹) |

| AcC2 | 4.99 × 10⁻³ | 2.71 | 1.84 × 10⁻³ |

| AcC3 | 9.72 × 10⁻⁵ | 0.51 | 1.91 × 10⁻⁴ |

| AcC4 | 7.34 × 10⁻³ | 3.05 | 2.41 × 10⁻³ |

| AcL154' | 1.58 × 10⁻⁵ | 0.45 | 3.51 × 10⁻⁵ |

| M42 | 1.25 × 10⁻² | 3.86 | 3.24 × 10⁻³ |

Table 2: Kinetic Parameters of δ-Guaiene Synthase Clones from Aquilaria crassna. The kinetic parameters were determined using FPP as the substrate.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound biosynthesis.

RNA Isolation and cDNA Library Construction

Objective: To isolate high-quality RNA from plant tissue for downstream applications such as cDNA library construction and gene expression analysis.

Protocol:

-

Tissue Homogenization: Freeze approximately 1-2 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Lysis Buffer Addition: Transfer the powdered tissue to a pre-chilled tube containing 10 mL of extraction buffer (e.g., CTAB buffer: 2% (w/v) CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 2% (w/v) PVP, and 2% (v/v) β-mercaptoethanol added just before use).

-

Extraction: Vortex vigorously and incubate at 65°C for 30 minutes with occasional mixing.

-

Phase Separation: Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion for 15 minutes. Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

RNA Precipitation: Transfer the upper aqueous phase to a new tube and add 1/10 volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold absolute ethanol. Mix gently and incubate at -20°C for at least 2 hours.

-

Pelleting and Washing: Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the RNA. Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.

-

Drying and Resuspension: Air-dry the RNA pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.

-

cDNA Library Construction: The quality and quantity of the isolated RNA should be assessed by spectrophotometry and gel electrophoresis. For cDNA library construction, a commercial kit (e.g., CloneMiner™ II cDNA Library Construction Kit, Invitrogen) can be used following the manufacturer's instructions. This typically involves reverse transcription of mRNA using an oligo(dT) primer, second-strand synthesis, and ligation into a suitable vector.

Heterologous Expression and Purification of Sesquiterpene Synthases

Objective: To produce and purify recombinant sesquiterpene synthase for in vitro characterization.

Protocol:

-

Cloning: The full-length open reading frame of the target sesquiterpene synthase gene is amplified by PCR and cloned into an appropriate expression vector (e.g., pET-28a(+) for E. coli expression with an N-terminal His-tag).

-

Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: A single colony is used to inoculate a starter culture (e.g., 5 mL of LB medium with appropriate antibiotic) and grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of culture medium (e.g., 1 L of LB). The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (e.g., to a final concentration of 0.5 mM) and the culture is incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 16-20 hours).

-

Cell Lysis: Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C). The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The recombinant protein is then eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Buffer Exchange: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis. The purity of the protein should be assessed by SDS-PAGE.

In Vitro Enzyme Assays and Product Analysis by GC-MS

Objective: To determine the enzymatic activity and product profile of a purified sesquiterpene synthase.

Protocol:

-

Enzyme Assay: The assay is typically performed in a glass vial with a Teflon-lined cap. The reaction mixture (e.g., 100 µL total volume) contains assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT), the purified enzyme (e.g., 1-5 µg), and the substrate, farnesyl pyrophosphate (FPP) (e.g., 10-50 µM).

-

Incubation: The reaction is initiated by the addition of FPP. The mixture is overlaid with a layer of an organic solvent (e.g., 200 µL of n-hexane or pentane) to trap volatile products. The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Extraction: The reaction is stopped by vigorous vortexing. The organic layer containing the sesquiterpene products is carefully collected.

-

GC-MS Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS).

-

GC Conditions: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used. The oven temperature program can be set, for example, to start at 50°C for 2 min, then ramp to 250°C at 10°C/min, and hold for 5 min.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range is typically scanned from m/z 40 to 400.

-

-

Product Identification: The products are identified by comparing their mass spectra and retention times with those of authentic standards and by searching against mass spectral libraries (e.g., NIST, Wiley).

Conclusion

The biosynthesis of this compound sesquiterpenoids in plants is a fascinating and complex process with significant implications for the production of valuable bioactive compounds. This technical guide has provided a detailed overview of the core biosynthetic pathway, supported by quantitative data and comprehensive experimental protocols. The elucidation of the enzymatic steps and regulatory mechanisms involved in this compound formation opens up exciting possibilities for metabolic engineering and synthetic biology approaches to enhance the production of these important natural products in microbial or plant-based systems. Further research into the structure-function relationships of this compound synthases and the broader regulatory networks will undoubtedly pave the way for the sustainable production of these valuable molecules for pharmaceutical and other industrial applications.

References

- 1. The products of a single maize sesquiterpene synthase form a volatile defense signal that attracts natural enemies of maize herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Characterization of δ-Guaiene Synthases from Cultured Cells of Aquilaria, Responsible for the Formation of the Sesquiterpenes in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Evaluation of Novel Guaiane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the discovery and isolation of novel guaiane sesquiterpenoid derivatives. It details experimental protocols for their extraction from natural sources, purification, and structural elucidation. Furthermore, this guide explores the significant biological activities of these compounds, with a focus on their cytotoxic, anti-inflammatory, and neuroprotective effects, supported by quantitative data and an examination of the underlying signaling pathways.

Introduction to this compound Sesquiterpenoids

This compound-type sesquiterpenes are a class of bicyclic sesquiterpenoids characterized by a hydroazulene skeleton.[1] They are predominantly found in plants, particularly from the Asteraceae family, but have also been isolated from fungi and marine organisms.[2][3][4] The unique seven-membered ring fused to a five-membered ring structure of guaianes allows for a wide range of chemical modifications, leading to a rich diversity of naturally occurring derivatives with significant biological activities.[1] These activities include anti-inflammatory, cytotoxic, neuroprotective, and antimicrobial effects, making them promising candidates for drug discovery and development.[3][5][6][7]

Discovery and Isolation of Novel this compound Derivatives

The discovery of novel this compound derivatives begins with the collection and extraction of biological material, followed by a systematic process of isolation and purification.

General Experimental Workflow

The isolation of this compound derivatives typically follows a multi-step process designed to separate these compounds from a complex mixture of natural products. The general workflow is outlined below.

Detailed Experimental Protocols

-

Preparation of Plant Material: The air-dried and powdered plant material (e.g., roots, leaves, or whole plant) is subjected to extraction.

-

Solvent Extraction: The powdered material is typically extracted with methanol (MeOH) or ethanol (EtOH) at room temperature. This process is often repeated multiple times to ensure complete extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.[8]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

-

Fungal Fermentation: The endophytic fungus is cultured in a suitable medium (e.g., rice medium) for several weeks to allow for the production of secondary metabolites.[9]

-

Extraction: The fermented culture is extracted with a solvent like ethyl acetate. The organic solvent is then evaporated to yield a crude extract.[9]

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., ethyl acetate/methanol) to separate the extract into fractions.[9]

-

Collection and Extraction: The marine organism (e.g., gorgonian) is collected and immediately frozen. The frozen material is then homogenized and extracted with an organic solvent.[4][10]

-

Chromatographic Separation: The resulting extract is fractionated using a combination of chromatographic techniques, such as silica gel column chromatography and Sephadex LH-20 column chromatography.[10]

Fractions showing promising activity in preliminary biological screens are further purified using preparative high-performance liquid chromatography (HPLC) to isolate the pure this compound derivatives.[11]

Structure Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of modern spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy are crucial for determining the planar structure and relative stereochemistry of the molecule.[2][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.[12]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups and chromophores present in the molecule.

-

Circular Dichroism (CD): Electronic circular dichroism (ECD) is often used to determine the absolute configuration of chiral molecules by comparing experimental spectra with calculated spectra.[2]

Biological Activities of Novel this compound Derivatives

Newly isolated this compound derivatives are often screened for a variety of biological activities. The following sections detail the experimental protocols for assessing their cytotoxic, anti-inflammatory, and neuroprotective potential.

Cytotoxic Activity against Cancer Cell Lines

The ability of novel this compound derivatives to inhibit the growth of cancer cells is a key area of investigation.

-

Cell Seeding: Cancer cell lines (e.g., A549, SK-OV-3, HCT15, HL-60, U-937) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[8][15]

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).[13][15]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated.[16]

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| Deoxycynaropicrin | THP-1 (human leukemia) | 2.5 µg/mL | [13] |

| Chlorohyssopifolin A | HL-60, U-937, SK-MEL-1 | < 10 | [16] |

| Chlorohyssopifolin C | HL-60, U-937, SK-MEL-1 | < 10 | [16] |

| Chlorohyssopifolin D | HL-60, U-937, SK-MEL-1 | < 10 | [16] |

| Linichlorin A | HL-60, U-937, SK-MEL-1 | < 10 | [16] |

| Torilin | A549, SK-OV-3, SK-MEL-2, HCT15 | Not specified | [8] |

| 1β-hydroxytorilin | A549, SK-OV-3, SK-MEL-2, HCT15 | Not specified | [8] |

| 1α-hydroxytorilin | A549, SK-OV-3, SK-MEL-2, HCT15 | Not specified | [8] |

Some this compound derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR/PI3K/Akt pathway.[13][17]

Anti-inflammatory Activity

The potential of this compound derivatives to mitigate inflammation is often evaluated using lipopolysaccharide (LPS)-stimulated macrophage cell lines.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.[18][19]

-

Compound and LPS Treatment: Cells are pre-treated with the this compound derivatives for a short period, followed by stimulation with LPS to induce an inflammatory response.[3]

-

Nitrite Measurement: The production of nitric oxide (NO), a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[18]

-

Cytokine Analysis: The levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the culture supernatant can be measured using enzyme-linked immunosorbent assay (ELISA) kits.[20]

| Compound Name | Bioassay | IC50 (µM) or Inhibition | Cell Line | Reference |

| Kwangsiensis A | NO Production | 27.4 | RAW 264.7 | [21] |

| Kwangsiensis B | NO Production | 35.1 | RAW 264.7 | [21] |

| Tanguticatin E | NO Production | More potent than minocycline | BV2 | |

| Tanguticatin K | NO Production | More potent than minocycline | BV2 | [22] |

| Biscogniauxiaol A | NO Production | 20.00 | RAW 264.7 | |

| Biscogniauxiaol B | NO Production | 4.60 | RAW 264.7 | [3] |

| Biscogniauxiaol G | NO Production | 15.30 | RAW 264.7 | [3] |

The anti-inflammatory effects of many natural products, including this compound derivatives, are often mediated through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses.[5][7][23]

Neuroprotective Activity

The potential of this compound derivatives to protect neuronal cells from damage is an emerging area of research.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are commonly used as an in vitro model for neuronal studies.[21][24]

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a stressor, such as hydrogen peroxide (H₂O₂), to mimic oxidative stress.[6][21]

-

Compound Treatment: Cells are pre-treated with the this compound derivatives before the addition of the neurotoxic agent.[21]

-

Cell Viability Assessment: Cell viability is measured using the MTT assay to determine the protective effect of the compounds against the induced neurotoxicity.[21]

| Compound Name | Bioassay | Protection (%) | Concentration (µM) | Cell Line | Reference |

| Daphne A | H₂O₂-induced neurotoxicity | 78.42 | 25 | SH-SY5Y | [6] |

| Daphne D | H₂O₂-induced neurotoxicity | 79.34 | 25 | SH-SY5Y | [6] |

Conclusion

The discovery and isolation of novel this compound derivatives from diverse natural sources continue to provide a rich pipeline of bioactive compounds with significant therapeutic potential. The methodologies outlined in this guide provide a framework for the systematic exploration of these fascinating molecules. The potent cytotoxic, anti-inflammatory, and neuroprotective activities exhibited by many this compound derivatives, often through the modulation of critical cellular signaling pathways, underscore their importance in modern drug discovery and development. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. New Techniques of Structure Elucidation for Sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound sesquiterpenes from the gorgonian Echinogorgia flora collected in the South China Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling Pathway, Inflammation and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

- 7. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound sesquiterpenoids from Torilis japonica and their cytotoxic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New this compound-Type Sesquiterpenoids Biscogniauxiaols A–G with Anti-Fungal and Anti-Inflammatory Activities from the Endophytic Fungus Biscogniauxia Petrensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxic activity of this compound-type sesquiterpene lactone ... [degruyterbrill.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Chlorinated this compound-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Guide isolation of this compound-type sesquiterpenoids from Daphne tangutica maxim. And their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Biological Activity of Guaiane-Type Sesquiterpenes: A Technical Guide for Researchers

An in-depth exploration of the therapeutic potential of guaiane-type sesquiterpenes, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This guide provides a comprehensive overview of quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

This compound-type sesquiterpenes, a diverse class of bicyclic sesquiterpenoids with a characteristic 5/7 fused ring system, have emerged as a significant area of interest in natural product research.[1] Predominantly isolated from plants of the Asteraceae family, these compounds exhibit a remarkable breadth of pharmacological activities, making them promising candidates for the development of novel therapeutic agents.[1] This technical guide offers a detailed examination of their biological activities, supported by quantitative data, explicit experimental protocols, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in this field.

Chemical Diversity and Classification

This compound sesquiterpenes are biosynthesized from farnesyl pyrophosphate (FPP) and are characterized by a hydroazulene skeleton.[1] The core structure can be extensively modified through various enzymatic reactions, leading to a wide array of derivatives.[1] These are broadly categorized into several subtypes, including guaianolides, which possess a lactone ring, chlorinated guaianolides, and dimeric this compound sesquiterpenes.[1]

Quantitative Overview of Biological Activities

The therapeutic potential of this compound-type sesquiterpenes is underscored by their potent biological effects across various in vitro and in vivo models. The following tables summarize the quantitative data from numerous studies, offering a comparative perspective on their efficacy.

Anticancer Activity

The cytotoxic effects of numerous this compound sesquiterpenes have been extensively evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this activity.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Chlorohyssopifolin A | HL-60 (Leukemia) | 1.2 | [1] |

| Chlorohyssopifolin A | U-937 (Leukemia) | 2.9 ± 1.2 | |

| Chlorohyssopifolin A | SK-MEL-1 (Melanoma) | 3.4 ± 0.6 | |

| Chlorohyssopifolin C | HL-60 (Leukemia) | 4.1 ± 2.1 | |

| Chlorohyssopifolin C | U-937 (Leukemia) | 5.2 ± 2.5 | |

| Chlorohyssopifolin D | HL-60 (Leukemia) | 4.9 ± 1.8 | |

| Chlorohyssopifolin D | U-937 (Leukemia) | 3.9 ± 1.4 | |

| Linichlorin A | HL-60 (Leukemia) | 1.2 ± 0.6 | |

| Linichlorin A | U-937 (Leukemia) | 1.9 ± 0.5 | |

| Deoxycynaropicrin | THP-1 (Leukemia) | 7.5 | [2] |

| Guai-2-en-10α-ol | MDA-MB-231 (Breast Cancer) | Not specified, dose-dependent | [3] |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound sesquiterpenes is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

| Compound | Cell Line | IC50 (µM) for NO Inhibition | Reference |

| Undulatumoside A | RAW 264.7 | 16.4 | [4] |

| 5-guaien-11-ol | RAW 264.7 | 8.1 | [4] |

| 4-guaien-11-ol | RAW 264.7 | 7.2 | [4] |

| Indicanone | RAW 264.7 | 9.3 | [5] |

| Biscogniauxiaol A | RAW 264.7 | 4.60 ± 0.42 | [6] |

| Biscogniauxiaol B | RAW 264.7 | 20.00 ± 1.54 | [6] |

| Biscogniauxiaol G | RAW 264.7 | 18.38 ± 1.12 | [6] |

| Miganoid C | Not specified | IC50 = 19.4 µM (against TNF-α mRNA) | [7] |

| Miganoid G | Not specified | IC50 = 14.5 µM (against TNF-α mRNA) | [7] |

Antimicrobial Activity

This compound sesquiterpenes have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of this activity.

| Compound(s) | Microorganism | MIC (µg/mL) | Reference |

| Various this compound sesquiterpenes | Candida albicans | 32 - 256 | [8] |

| Various this compound sesquiterpenes | Hormodendrum compactum | 32 - 256 | [8] |

| 4α,9α,10α-Trihydroxyguaia-11(13)en-12,6α-olide | Candida albicans | 0.21 | [9] |

| 4α,9α,10α-Trihydroxyguaia-11(13)en-12,6α-olide | Staphylococcus aureus | 2.3 | [9] |

| 8-O-[3'-Hydroxy-2'-methylpropionate] | Staphylococcus aureus | 500 | [9] |

| Unnamed this compound sesquiterpenes | Escherichia coli | 125 | [9] |

| Unnamed this compound sesquiterpenes | Pseudomonas aeruginosa | 46.88 | [9] |

| Biscogniauxiaol A | Candida albicans | 1.60 (µM) | [6] |

| Biscogniauxiaol B | Candida albicans | 6.25 (µM) | [6] |

| Biscogniauxiaol G | Candida albicans | 6.30 (µM) | [6] |

Neuroprotective Activity

The neuroprotective effects of this compound sesquiterpenes have been investigated in various in vitro models of neuronal damage, such as hydrogen peroxide (H2O2)-induced oxidative stress in human neuroblastoma SH-SY5Y cells.

| Compound | Cell Line | Treatment | Cell Viability (%) | Reference |

| α-cyperone (15 µM) | SH-SY5Y | H2O2 (200 µM) | Increased vs H2O2 alone | [10] |

| α-cyperone (30 µM) | SH-SY5Y | H2O2 (200 µM) | Increased vs H2O2 alone | [10] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound-type sesquiterpenes are attributed to their ability to modulate critical cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory and, in part, the anticancer effects of many this compound sesquiterpenes is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][11] The α-methylene-γ-lactone moiety present in many of these compounds is thought to directly alkylate the p65 subunit of NF-κB.[1][12] This covalent modification prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[1]

Caption: NF-κB signaling pathway and its inhibition by this compound sesquiterpenes.

Induction of Apoptosis

The anticancer activity of many this compound sesquiterpenes is strongly linked to their ability to induce apoptosis, or programmed cell death.[1] This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Some guaianolides have been shown to trigger the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that execute the apoptotic program.[1][13]

Caption: Intrinsic and extrinsic apoptosis pathways modulated by this compound sesquiterpenes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the biological evaluation of this compound-type sesquiterpenes.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[14][15]

-

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[14]

-

Materials:

-

96-well microplates

-

Cancer cell line of interest (e.g., HL-60, A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound sesquiterpene stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound sesquiterpene in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (cells with medium only). Incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC50 value from the dose-response curve.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.[16]

-

Principle: The Griess reagent reacts with nitrite to form a purple azo compound, the absorbance of which is proportional to the nitrite concentration.

-

Materials:

-

RAW 264.7 macrophage cell line

-

96-well plates

-

Complete DMEM medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound sesquiterpene stock solution (in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound sesquiterpene for 2 hours.

-

LPS Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control. Incubate for 24 hours.

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.

-

Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[17]

-

Principle: Serial dilutions of the compound are incubated with a standardized inoculum of the microorganism. The MIC is the lowest concentration that inhibits visible growth.

-

Materials:

-

96-well microplates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

This compound sesquiterpene stock solution (in DMSO)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the this compound sesquiterpene in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration in which no growth is observed.

-

Neuroprotective Activity: H2O2-Induced Oxidative Stress Assay

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H2O2).[10]

-

Principle: Cell viability is assessed after exposing the cells to H2O2 in the presence or absence of the test compound. The MTT assay is commonly used to quantify cell viability.

-

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

96-well plates

-

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound sesquiterpene stock solution (in DMSO)

-

Hydrogen peroxide (H2O2) solution

-

MTT assay reagents (as described in section 4.1)

-

-

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to attach and differentiate if required.

-

Compound Pre-treatment: Treat the cells with various concentrations of the this compound sesquiterpene for 2-24 hours.

-

Oxidative Stress Induction: Add H2O2 (e.g., 200 µM final concentration) to the wells and incubate for an additional 24 hours.

-

Cell Viability Assessment: Perform the MTT assay as described in section 4.1 to determine the percentage of viable cells.

-

Data Analysis: Compare the cell viability in the compound-treated groups to the H2O2-only treated group to determine the neuroprotective effect.

-

Conclusion and Future Perspectives

This compound-type sesquiterpenes represent a rich and diverse source of bioactive natural products with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, coupled with an increasing understanding of their mechanisms of action, make them attractive lead compounds for drug discovery and development. Further research, including in vivo studies and structure-activity relationship (SAR) analyses, is warranted to fully elucidate their therapeutic potential and to develop novel and effective treatments for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxic activity of this compound-type sesquiterpene lactone ... [degruyterbrill.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory this compound-type sesquiterpenes from the fruits of Pittosporum undulatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of new this compound type sesquiterpene from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound-type sesquiterpenoids from Cinnamomum migao H. W. Li: And their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound sesquiterpenes and isopimarane diterpenes from an endophytic fungus Xylaria sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]

- 11. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chlorinated this compound-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchhub.com [researchhub.com]

- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Pharmacological Potential of Guaiane Sesquiterpenes: A Technical Guide for Researchers

Introduction

Guaiane sesquiterpenes, a diverse class of bicyclic sesquiterpenoids built upon a hydroazulene skeleton, have emerged as a significant area of interest in pharmacology and drug discovery. Predominantly isolated from plant families such as Asteraceae, these natural products exhibit a remarkable breadth of biological activities. Their intricate chemical structures, often featuring a 5/7 fused ring system and various oxygenated functional groups, contribute to their potent pharmacological effects. This technical guide provides an in-depth overview of the pharmacological potential of this compound sesquiterpenes, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways are presented to support researchers and drug development professionals in this promising field.

Pharmacological Activities: A Quantitative Overview

This compound sesquiterpenes have demonstrated significant potential across several therapeutic areas. The following sections and tables summarize the quantitative data from various studies, offering a comparative look at their efficacy.

Anticancer Activity

The cytotoxic effects of numerous this compound sesquiterpenes have been rigorously evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing this activity.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Chlorohyssopifolin A | HL-60 (Leukemia) | 5.9 | [1][2] |

| Chlorohyssopifolin A | U-937 (Leukemia) | 2.9 | [1][2] |

| Chlorohyssopifolin A | SK-MEL-1 (Melanoma) | 3.4 | [1][2] |

| Chlorohyssopifolin C | HL-60 (Leukemia) | 4.1 | [1][2] |

| Chlorohyssopifolin C | U-937 (Leukemia) | 5.2 | [1][2] |

| Chlorohyssopifolin C | SK-MEL-1 (Melanoma) | 6.9 | [1][2] |

| Chlorohyssopifolin D | HL-60 (Leukemia) | 4.9 | [1][2] |

| Chlorohyssopifolin D | U-937 (Leukemia) | 3.9 | [1][2] |

| Linichlorin A | HL-60 (Leukemia) | 1.2 | [1][2] |

| Linichlorin A | U-937 (Leukemia) | 1.9 | [1][2] |

| Deoxycynaropicrin | THP-1 (Leukemia) | 7.5 | [3] |

| Molestin E | HeLa (Cervical Cancer) | 5.26 | [4] |

| Molestin E | HCT-116 (Colon Cancer) | 8.37 | [4] |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound sesquiterpenes is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

| Compound | Assay | IC50 (µM) | Reference |

| Undulatumoside A | NO Inhibition (RAW 264.7) | 16.4 | [5] |

| 5-guaien-11-ol | NO Inhibition (RAW 264.7) | 8.1 | [5] |

| 4-guaien-11-ol | NO Inhibition (RAW 264.7) | 7.2 | [5] |

| Biscogniauxiaol A | NO Inhibition (RAW 264.7) | 4.60 | [6] |

| Biscogniauxiaol B | NO Inhibition (RAW 264.7) | 20.00 | [6] |

| Biscogniauxiaol G | NO Inhibition (RAW 264.7) | 18.38 | [6] |

| Indicanone | NO Inhibition (RAW 264.7) | 9.3 | [7] |

| Miganoid C | TNF-α mRNA Inhibition | 19.4 | [8] |

| Miganoid G | TNF-α mRNA Inhibition | 14.5 | [8] |

Antimicrobial Activity

The antimicrobial activity of this compound sesquiterpenes is determined by their minimum inhibitory concentration (MIC) against various pathogens.

| Compound | Microorganism | MIC (µM) | Reference |

| Biscogniauxiaol A | Candida albicans | 1.60 | [6] |

| Biscogniauxiaol B | Candida albicans | 6.25 | [6] |

| Biscogniauxiaol G | Candida albicans | 6.30 | [6] |

Neuroprotective Activity

The neuroprotective effects of this compound sesquiterpenes are often assessed in vitro by their ability to protect neuronal cells from oxidative stress-induced damage.

| Compound | Cell Line | Treatment Concentration (µM) | Cell Viability (%) | Reference |

| Genkwanoid (Compound 9) | SH-SY5Y | 12.5 | 79.34 | [9] |

| Genkwanoid (Compound 10) | SH-SY5Y | 12.5 | 79.94 | [9] |

| Genkwanoid (Compound 16) | SH-SY5Y | 12.5 | 75.64 | [9] |

| Stelleraguaianone B | SH-SY5Y | 12.5 | 71.62 | [10] |

| Daphnane A (Compound 1) | SH-SY5Y | 25 | 78.42 | [11] |

| Daphnane D (Compound 4) | SH-SY5Y | 25 | 79.34 | [11] |

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of this compound sesquiterpenes are attributed to their ability to modulate key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Many sesquiterpene lactones, including guaianolides, have been shown to inhibit this pathway.[12] The proposed mechanism involves the direct alkylation of the p65 subunit of NF-κB by the α-methylene-γ-lactone moiety present in many of these compounds.[13][14] This modification prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[15]

Induction of Apoptosis

The anticancer activity of many this compound sesquiterpenes is linked to their ability to induce apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some guaianolides have been shown to induce the release of cytochrome c from mitochondria, leading to the activation of caspases and subsequent apoptosis.[16]

Modulation of PI3K/Akt and MAPK Signaling Pathways

Emerging evidence suggests that this compound sesquiterpenes may also exert their effects through the modulation of other critical signaling cascades, such as the PI3K/Akt and MAPK pathways, which are central to cell survival, proliferation, and differentiation. While the precise molecular targets within these pathways are still under investigation for many this compound sesquiterpenes, their inhibition is a plausible mechanism contributing to the observed anticancer and anti-inflammatory activities.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the isolation, characterization, and biological evaluation of this compound sesquiterpenes.

Bioassay-Guided Isolation of this compound Sesquiterpenes

Bioassay-guided fractionation is a common strategy to isolate active compounds from natural sources.

1. Extraction:

-

Dried and powdered plant material is extracted with a suitable solvent, typically methanol, at room temperature.

-

The solvent is evaporated under reduced pressure to yield the crude extract.

2. Fractionation:

-

The crude extract is suspended in a methanol-water mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Each fraction is concentrated, and its biological activity is assessed.

3. Isolation:

-

The most active fraction is subjected to further chromatographic separation, which may include techniques like Centrifugal Partition Chromatography (CPC) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.[17]

4. Structure Elucidation:

-

The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Viability and Cytotoxicity Assays (MTT/XTT)

Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound sesquiterpene for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

-

MTT/XTT Addition: Add MTT (to a final concentration of 0.5 mg/mL) or XTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

Principle: This assay measures the ability of a compound to inhibit the production of NO in macrophages stimulated with an inflammatory agent like LPS. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound sesquiterpene for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at around 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition and the IC50 value.

Antimicrobial Assays: MIC and MBC Determination

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that kills 99.9% of the initial bacterial inoculum.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound sesquiterpene in a suitable broth medium in a 96-well plate or test tubes.

-

Inoculation: Inoculate each well or tube with the microbial suspension.

-

Incubation: Incubate the plates or tubes under appropriate conditions for the microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate without the compound. After incubation, the number of colony-forming units (CFU) is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (like FITC), is used to detect apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

-

Methodology:

-

Treat cells with the this compound sesquiterpene.

-

Harvest and wash the cells.

-

Resuspend the cells in a binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

2. Caspase Activity Assay:

-

Principle: Caspases are a family of proteases that are activated during apoptosis. Their activity can be measured using specific substrates that are cleaved by the active caspases, releasing a fluorescent or colorimetric molecule.

-

Methodology:

-

Treat cells with the this compound sesquiterpene.

-

Lyse the cells to release their contents.

-

Incubate the cell lysate with a caspase-specific substrate (e.g., a substrate for caspase-3, -8, or -9).

-

Measure the fluorescence or absorbance of the cleaved product.

-

3. Cytochrome c Release Assay:

-

Principle: The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic pathway of apoptosis.

-

Methodology:

-

Treat cells with the this compound sesquiterpene.

-

Fractionate the cells to separate the mitochondrial and cytosolic fractions.

-

Detect the presence of cytochrome c in both fractions using Western blotting.

-

Western Blot Analysis for NF-κB Pathway

Principle: Western blotting is used to detect specific proteins in a sample. To investigate the effect of a compound on the NF-κB pathway, the levels of key proteins such as p65, IκBα, and their phosphorylated forms can be measured in the cytoplasmic and nuclear fractions of treated cells.

Methodology:

-

Protein Extraction and Quantification: Treat cells with the this compound sesquiterpene and/or a stimulant (e.g., LPS), then lyse the cells to extract total protein or separate nuclear and cytoplasmic fractions. Determine the protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Perspectives

This compound sesquiterpenes represent a rich and diverse source of bioactive natural products with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, coupled with an increasing understanding of their mechanisms of action, make them attractive lead compounds for drug discovery and development. The methodologies outlined in this guide provide a framework for the continued exploration and evaluation of these promising molecules. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships through medicinal chemistry, and evaluating their efficacy and safety in preclinical and clinical studies.

References

- 1. Chlorinated this compound-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic activity of this compound-type sesquiterpene lactone ... [degruyterbrill.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory this compound-type sesquiterpenes from the fruits of Pittosporum undulatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory activity of new this compound type sesquiterpene from Wikstroemia indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-type sesquiterpenoids from Cinnamomum migao H. W. Li: And their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-Type Sesquiterpenoids from the Roots of Daphne genkwa and Evaluation of Their Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-type sesquiterpenoids from the roots of Stellera chamaejasme L. and their neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of this compound-type sesquiterpenoids from the roots of Daphne genkwa with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Bioassay-Guided Isolation of Two Eudesmane Sesquiterpenes from Lindera strychnifolia Using Centrifugal Partition Chromatography [mdpi.com]

A Comprehensive Review of the Ethnobotanical Uses of Plants Containing Guaiane Sesquiterpenoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiane sesquiterpenoids are a large and structurally diverse class of bicyclic sesquiterpenes characterized by a 5/7 fused ring system. These natural products are widely distributed in the plant kingdom, particularly within the Asteraceae (sunflower), Lamiaceae (mint), and Zingiberaceae (ginger) families. For centuries, traditional medicine systems across various cultures have utilized plants rich in guaianes to treat a wide array of ailments, ranging from inflammatory conditions and infections to gastrointestinal disorders and even cancer. This extensive history of ethnobotanical use has spurred significant scientific interest in isolating and characterizing these compounds to validate their traditional applications and explore their potential as novel therapeutic agents.

This technical guide provides a comprehensive review of the ethnobotanical uses of plants containing this compound sesquiterpenoids. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the traditional knowledge surrounding these compounds, the scientific validation of their biological activities, and the experimental methodologies employed in their study. The guide summarizes quantitative ethnobotanical data, details key experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of the therapeutic potential of this important class of natural products.

Ethnobotanical Uses of this compound-Containing Plants

The traditional use of plants containing this compound sesquiterpenoids is geographically and culturally widespread. The Asteraceae family, in particular, is a rich source of these compounds and features prominently in various traditional medicine systems.[1][2] Genera such as Artemisia and Curcuma are well-documented for their medicinal properties, many of which can be attributed to their guaianolide content.[3][4][5][6][7][8][9]

The following table summarizes the ethnobotanical uses of a selection of plants known to contain this compound sesquiterpenoids. The data has been compiled from various ethnobotanical surveys and studies. Quantitative ethnobotany, which involves the statistical analysis of traditional knowledge, utilizes indices such as the Informant Consensus Factor (ICF), Use Value (UV), and Fidelity Level (FL) to assess the cultural significance and potential efficacy of medicinal plants.[10][11][12][13][14][15][16] While specific quantitative data for each use is not always available in the literature, the frequency of citation and the range of applications provide a strong indication of their importance in traditional healthcare.

| Plant Family | Genus and Species | Common Name(s) | Plant Part Used | Traditional Preparation | Ethnobotanical Use (Ailment Treated) |

| Asteraceae | Artemisia argyi | Argy Wormwood, Mugwort | Leaves | Decoction, Infusion, Poultice | Eczema, diarrhea, hemostasis, irregular menstruation, pain, inflammation[4][5][17] |

| Asteraceae | Artemisia afra | African Wormwood | Leaves, Stems | Decoction, Infusion, Inhalation | Coughs, colds, headaches, chills, colic, asthma, malaria, diabetes, fever, rheumatism[18] |

| Asteraceae | Artemisia cina | Wormseed | Seeds | Boiled with other ingredients | Asthma, bronchitis, inflammatory diseases, lung diseases[3] |

| Asteraceae | Artemisia rupestris | Rock Wormwood | Aerial parts | Infusion | Gastrointestinal and liver diseases, cancer, skin and mucous membrane diseases[3] |

| Pittosporaceae | Pittosporum undulatum | Sweet Pittosporum, Cheesewood | Sticky substance around the seed | Topical application | Insect stings[19] |

| Thymelaeaceae | Wikstroemia indica | Tie Bush, Indian Stringbush | Roots, Leaves, Stems | Decoction, Poultice | Antipyretic, detoxicant, expectorant, vermifuge, abortifacient, sores, coughs[11][12][20][21] |

| Zingiberaceae | Curcuma longa | Turmeric | Rhizome | Decoction, Powder, Paste | Inflammation, pain, digestive problems, infections, skin diseases, liver disorders, wound healing[6][7][8][22] |

| Zingiberaceae | Curcuma zedoaria | Zedoary, White Turmeric | Rhizome | Decoction, Powder | Digestive disorders, inflammation, liver ailments, menstrual cramps[8] |

| Lamiaceae | Glechoma hederacea | Ground Ivy, Creeping Charlie | Aerial parts | Tea, Salad | Digestive, pulmonary, skeletal, and inflammatory conditions[13] |

| Lamiaceae | Marrubium vulgare | White Horehound | Leaves, Stems | Infusion, Syrup | Coughs, colds, sore throat, digestive issues[13] |

Experimental Protocols

The scientific investigation of this compound-containing plants and their isolated constituents relies on a variety of in vitro and in vivo assays to determine their biological activities. Below are detailed methodologies for key experiments frequently cited in the literature.

Extraction and Isolation of this compound Sesquiterpenoids

A general procedure for the extraction and isolation of this compound sesquiterpenoids from plant material is as follows:

-

Drying and Pulverization: The plant material (e.g., leaves, rhizomes) is air-dried or oven-dried at a low temperature (around 40-50°C) to prevent degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Maceration with methanol or ethanol at room temperature for several days is a common method.[23] Alternatively, heat-assisted extraction (e.g., Soxhlet extraction) can be employed, though care must be taken to avoid degradation of the target compounds.[24]

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure using a rotary evaporator. The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol.[24] This step helps to separate compounds based on their polarity, with sesquiterpenoids typically concentrating in the less polar fractions (e.g., dichloromethane and ethyl acetate).

-

Chromatographic Separation: The fractions enriched with this compound sesquiterpenoids are then subjected to various chromatographic techniques for further purification.

-

Column Chromatography: Silica gel column chromatography is a standard method for the initial separation of compounds. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Preparative Thin-Layer Chromatography (TLC): This technique can be used for the separation of smaller quantities of compounds.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., with a C18 column) is often used for the final purification of individual this compound sesquiterpenoids.[22]

-

-

Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography.[2][16][25]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO2 atmosphere.[26]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.[4]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated with the compounds for 1-2 hours.

-

Stimulation: LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response and NO production. A set of wells without LPS serves as a negative control.

-

Incubation: The plates are incubated for 24 hours at 37°C.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

An equal volume of the cell culture supernatant is mixed with the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader.[6][27][28]

-

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

In Vitro Cytotoxicity: MTT Assay